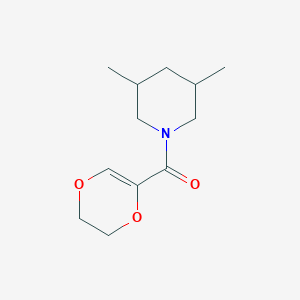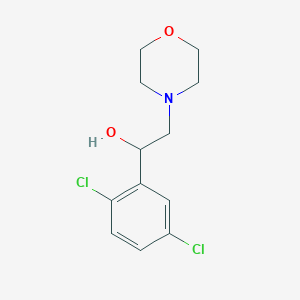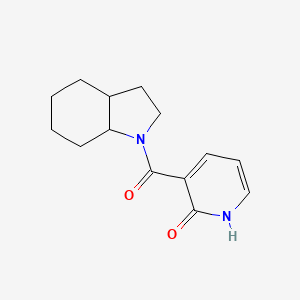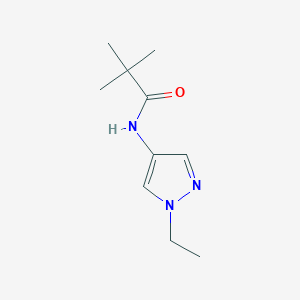
2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has gained popularity in recent years as a recreational drug due to its potent analgesic effects. However, it also has potential applications in scientific research due to its unique chemical structure and mechanism of action.
Mecanismo De Acción
2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone acts as an agonist of the mu-opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of this receptor leads to the inhibition of neurotransmitter release, resulting in analgesia and euphoria.
Biochemical and Physiological Effects:
2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone has been shown to produce potent analgesia in animal models, with a potency similar to that of morphine. It also produces sedation and respiratory depression, which are common side effects of opioids. 2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone has been shown to have a half-life of approximately 7 hours in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone in scientific research is its potency and selectivity for the mu-opioid receptor, which allows for more precise investigation of the role of this receptor in pain and addiction. However, 2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone also has limitations, including its potential for abuse and dependence, as well as its potential for respiratory depression and other side effects.
Direcciones Futuras
There are several potential future directions for research involving 2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone. One area of interest is the development of novel analgesics that target the mu-opioid receptor while minimizing side effects such as respiratory depression. Another area of interest is the investigation of the role of the mu-opioid receptor in addiction and reward, which could lead to the development of new treatments for substance use disorders. Additionally, further research is needed to fully understand the pharmacokinetics and toxicology of 2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone.
Métodos De Síntesis
The synthesis of 2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone involves several steps, including the reaction of 3,5-dimethylpiperidin-1-amine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the intermediate 2,3-dichloro-5,6-dicyano-1,4-benzoquinone imine. This intermediate is then reduced with sodium borohydride to yield 2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone has potential applications in scientific research due to its ability to bind to the mu-opioid receptor, which is involved in pain sensation and reward. It has been used in studies to investigate the role of the mu-opioid receptor in addiction and pain management.
Propiedades
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-9-5-10(2)7-13(6-9)12(14)11-8-15-3-4-16-11/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOCYZFNYOVTJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=COCCO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole](/img/structure/B7545099.png)

![N-[2-(cyclopropanecarbonylamino)ethyl]-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide](/img/structure/B7545101.png)
![N-methyl-4-oxo-N-[phenyl(pyridin-2-yl)methyl]pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7545107.png)

![1-[1-(Pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7545134.png)
![4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile](/img/structure/B7545148.png)
![1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine](/img/structure/B7545165.png)

![2-(2-chlorophenyl)-N-[(1,1-dioxothiolan-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7545178.png)
![1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-[2-(2,4,6-trimethylphenyl)ethyl]urea](/img/structure/B7545186.png)


